molecular formula C14H24N2O8S2 B2446222 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate CAS No. 1609403-71-5

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate

Cat. No.: B2446222
CAS No.: 1609403-71-5
M. Wt: 412.47
InChI Key: WJJDSBBOUKWWSW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The compound features a 2,3-dihydro-1H-inden-2-yl group attached to a 1,4-diazepane ring, and it is further stabilized by the presence of disulfate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate typically involves the following steps:

    Formation of 2,3-Dihydro-1H-inden-2-yl Intermediate: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce functional groups that will facilitate the attachment to the diazepane ring.

    Cyclization to Form 1,4-Diazepane: The functionalized 2,3-dihydro-1H-inden-2-yl intermediate is then reacted with appropriate reagents to form the 1,4-diazepane ring. This step often involves cyclization reactions under controlled conditions.

    Introduction of Disulfate Groups: The final step involves the introduction of disulfate groups to the diazepane ring. This is typically achieved through sulfonation reactions using sulfuric acid or other sulfonating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.

    Biology: In biological research, the compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepane ring allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane: This compound lacks the disulfate groups, which may affect its reactivity and applications.

    2,3-Dihydro-1H-inden-2-ylamine: A simpler compound with a similar core structure but different functional groups.

    1,4-Diazepane: The parent compound of the diazepane class, which serves as a basis for many derivatives.

Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is unique due to the presence of both the 2,3-dihydro-1H-inden-2-yl group and the disulfate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2H2O4S/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;2*1-5(2,3)4/h1-2,4-5,14-15H,3,6-11H2;2*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDSBBOUKWWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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